molecular formula C4H2F3IN2S B1322891 5-Iodo-4-(trifluoromethyl)thiazol-2-amine CAS No. 682342-65-0

5-Iodo-4-(trifluoromethyl)thiazol-2-amine

Cat. No. B1322891
M. Wt: 294.04 g/mol
InChI Key: OUIRKYPQKWDIHQ-UHFFFAOYSA-N
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Description

The compound "5-Iodo-4-(trifluoromethyl)thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. This particular derivative is characterized by the presence of an iodo substituent at the fifth position and a trifluoromethyl group at the fourth position of the thiazole ring, along with an amine group at the second position.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and components. For instance, imidazo[2,1-b]thiazol-5-amine derivatives are synthesized through a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides . Similarly, 4-thiazolidinones are used as key intermediates for synthesizing various thiazole derivatives . These methods demonstrate the versatility of thiazole chemistry and the potential for synthesizing a compound like 5-Iodo-4-(trifluoromethyl)thiazol-2-amine through analogous strategies.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines have been determined, revealing the orientation of the amino group and the nature of intra- and intermolecular interactions . Similarly, the structure of ibuprofen-thiadiazole hybrid compounds has been characterized, providing insights into the protonated form of the thiadiazole moiety in the solid phase . These studies suggest that the molecular structure of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine could also be analyzed to reveal its conformation and bonding characteristics.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines yields 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Additionally, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine involves the reduction of a benzylidene-thiazol-2-amine derivative . These reactions highlight the reactivity of thiazole compounds and the potential for 5-Iodo-4-(trifluoromethyl)thiazol-2-amine to participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their substituents. For instance, the presence of a trifluoromethyl group can impact the compound's electron distribution and reactivity, as seen in the synthesis of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives . Proton tautomerism and stereoisomerism are also observed in thiazole derivatives with trifluoromethylphenylamino substituents, affecting their structural properties . The hydrogen bonding patterns in 2-amino-5-trifluoromethyl-1,3,4-thiadiazole demonstrate the role of non-covalent interactions in determining the solid-state structure . These properties are relevant to understanding the behavior of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine in different environments.

Scientific Research Applications

Summary of the Application

Trifluoromethylpyridine (TFMP) derivatives, which include “5-Iodo-4-(trifluoromethyl)thiazol-2-amine”, are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Methods of Application or Experimental Procedures

The synthesis and applications of TFMP and its derivatives involve various methods. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Antioxidant

Summary of the Application

Thiazole derivatives, including “5-Iodo-4-(trifluoromethyl)thiazol-2-amine”, have been found to exhibit antioxidant properties .

Methods of Application or Experimental Procedures

The antioxidant properties of thiazole derivatives are typically evaluated using various in vitro assays, such as the DPPH radical scavenging assay .

Results or Outcomes

Thiazole derivatives have shown promising results in these assays, indicating their potential as antioxidants .

3. Analgesic

Summary of the Application

Thiazole derivatives are also being explored for their analgesic (pain-relieving) properties .

Methods of Application or Experimental Procedures

The analgesic properties of thiazole derivatives are typically evaluated using animal models of pain, such as the hot plate test and the acetic acid-induced writhing test .

Results or Outcomes

Several thiazole derivatives have demonstrated significant analgesic activity in these tests .

4. Antimicrobial

Summary of the Application

Thiazole derivatives, including “5-Iodo-4-(trifluoromethyl)thiazol-2-amine”, have been found to exhibit antimicrobial properties .

Methods of Application or Experimental Procedures

The antimicrobial properties of thiazole derivatives are typically evaluated using various in vitro assays, such as the disk diffusion method .

Results or Outcomes

Thiazole derivatives have shown promising results in these assays, indicating their potential as antimicrobials .

5. Antifungal

Summary of the Application

Thiazole derivatives are also being explored for their antifungal properties .

Methods of Application or Experimental Procedures

The antifungal properties of thiazole derivatives are typically evaluated using various in vitro assays, such as the broth dilution method .

Results or Outcomes

Several thiazole derivatives have demonstrated significant antifungal activity in these tests .

properties

IUPAC Name

5-iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3IN2S/c5-4(6,7)1-2(8)11-3(9)10-1/h(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIRKYPQKWDIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)N)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627759
Record name 5-Iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-4-(trifluoromethyl)thiazol-2-amine

CAS RN

682342-65-0
Record name 5-Iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine
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